molecular formula C18H15ClN2O5S2 B15108978 2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Cat. No.: B15108978
M. Wt: 438.9 g/mol
InChI Key: QJCCVJVIDGPUKV-GBUMRVLUSA-N
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Description

The compound 2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a complex organic molecule featuring a thiazolidinone core, a phenylpropene moiety, and a thiophene sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the thiazolidinone core: This can be achieved by the cyclization of a suitable thioamide with a haloketone under basic conditions.

    Introduction of the phenylpropene moiety: This step involves the condensation of the thiazolidinone intermediate with a chlorinated phenylpropene derivative, often under acidic or basic conditions to facilitate the formation of the double bond.

    Attachment of the thiophene sulfone group: This final step can be accomplished by reacting the intermediate with a thiophene sulfone derivative, typically under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The phenylpropene moiety can be oxidized to form epoxides or diols.

    Reduction: The double bonds in the phenylpropene and thiazolidinone moieties can be reduced to single bonds.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: can be compared with other thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H15ClN2O5S2

Molecular Weight

438.9 g/mol

IUPAC Name

2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide

InChI

InChI=1S/C18H15ClN2O5S2/c19-13(8-12-4-2-1-3-5-12)9-15-17(23)21(18(24)27-15)10-16(22)20-14-6-7-28(25,26)11-14/h1-9,14H,10-11H2,(H,20,22)/b13-8-,15-9-

InChI Key

QJCCVJVIDGPUKV-GBUMRVLUSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/Cl)/SC2=O

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)Cl)SC2=O

Origin of Product

United States

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